molecular formula C21H22N4O5 B12490813 ethyl 3-{(2E)-2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

ethyl 3-{(2E)-2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate

Cat. No.: B12490813
M. Wt: 410.4 g/mol
InChI Key: VIGQSYOKLPPCQU-UHFFFAOYSA-N
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Description

Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoate ester, and a diazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate typically involves multiple steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the Diazenyl Group: The diazenyl group can be introduced via a diazotization reaction, where an aromatic amine is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Products may include ethyl 3-{2-[1-(2-carboxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate.

    Reduction: Products may include ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]amino}benzoate.

    Substitution: Products vary depending on the substituent introduced, such as nitro or sulfonyl derivatives.

Scientific Research Applications

Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate depends on its specific application:

    Biological Targets: In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating their function.

    Pathways Involved: The compound may influence various biochemical pathways, such as signal transduction or metabolic pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate can be compared with other similar compounds:

    Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate vs. Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate: The presence of different substituents on the aromatic rings can significantly alter the compound’s reactivity and applications.

    Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate vs. Ethyl 3-{2-[1-(2-hydroxyethyl)-3-(4-methoxyphenyl)-5-oxo-2H-pyrazol-4-yl]diazen-1-yl}benzoate: The position of the diazenyl group can affect the compound’s stability and reactivity.

Properties

Molecular Formula

C21H22N4O5

Molecular Weight

410.4 g/mol

IUPAC Name

ethyl 3-[[2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-3-oxo-1H-pyrazol-4-yl]diazenyl]benzoate

InChI

InChI=1S/C21H22N4O5/c1-3-30-21(28)15-5-4-6-16(13-15)22-23-19-18(24-25(11-12-26)20(19)27)14-7-9-17(29-2)10-8-14/h4-10,13,24,26H,3,11-12H2,1-2H3

InChI Key

VIGQSYOKLPPCQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N=NC2=C(NN(C2=O)CCO)C3=CC=C(C=C3)OC

Origin of Product

United States

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